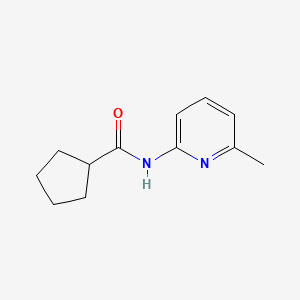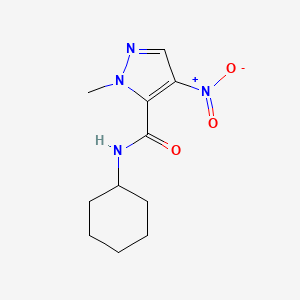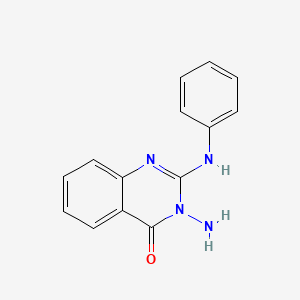
methyl 4-(2,5-di-tert-butyl-3-thienyl)-4-oxobutanoate
Overview
Description
Methyl 4-(2,5-di-tert-butyl-3-thienyl)-4-oxobutanoate, commonly known as DTB-MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
DTB-MOB acts as an electron acceptor due to its strong electron-withdrawing nature. It has a low-lying LUMO (lowest unoccupied molecular orbital) energy level, which allows it to accept electrons from the donor molecules. This property makes it an ideal candidate for use in organic solar cells as a dopant.
Biochemical and Physiological Effects:
DTB-MOB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
DTB-MOB has several advantages for use in lab experiments. It is easy to synthesize, has high purity and yield, and is non-toxic. However, it has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for the use of DTB-MOB. It can be used as a building block for the synthesis of new materials with improved properties. DTB-MOB can also be used as a dopant in organic solar cells to improve their efficiency further. Further studies are needed to explore its potential applications in other fields such as catalysis and sensing.
Conclusion:
DTB-MOB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is easy to synthesize, has high purity and yield, and is non-toxic. Further studies are needed to explore its potential applications in other fields and to optimize its synthesis method to reduce its cost and increase its availability.
Synthesis Methods
DTB-MOB can be synthesized through a multi-step process involving the reaction of 2,5-di-tert-butyl-3-thiophene carboxylic acid with ethyl chloroformate and methylamine. The resulting product is then subjected to further reactions to obtain DTB-MOB. The synthesis method has been optimized to yield high purity and yield of DTB-MOB.
Scientific Research Applications
DTB-MOB has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and optoelectronics. It has been used as a building block for the synthesis of various materials such as conjugated polymers, small molecules, and dendrimers. DTB-MOB has also been used as a dopant in organic solar cells to improve their efficiency.
properties
IUPAC Name |
methyl 4-(2,5-ditert-butylthiophen-3-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)13-10-11(15(21-13)17(4,5)6)12(18)8-9-14(19)20-7/h10H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNYMXQPLYZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184084 | |
| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,5-DI-tert-butylthiophen-3-YL)-4-oxobutanoate | |
CAS RN |
33492-34-1 | |
| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33492-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5680308.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)


![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)